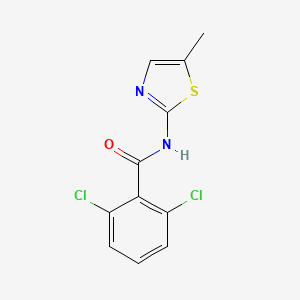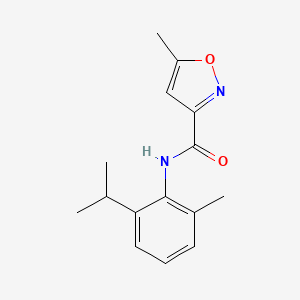![molecular formula C13H19NO2S B4429864 N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE](/img/structure/B4429864.png)
N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE
Übersicht
Beschreibung
N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a thiophene ring substituted with a propyl group and a carboxamide group linked to an oxolane ring. Its distinct molecular configuration makes it a subject of interest in organic chemistry and related disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 5-propylthiophene-3-carboxylic acid with oxolane-2-methanol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The oxolane ring can participate in nucleophilic substitution reactions, where the methylene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(OXOLAN-2-YL)METHYL]-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIMIDIN-2-AMINE
- N-[(OXOLAN-3-YL)METHYL]PYRIDIN-2-AMINE
- 5-NITRO-N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-CARBOXAMIDE
Uniqueness
N-[(OXOLAN-2-YL)METHYL]-5-PROPYLTHIOPHENE-3-CARBOXAMIDE stands out due to its specific substitution pattern on the thiophene ring and the presence of the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications .
Eigenschaften
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-propylthiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-2-4-12-7-10(9-17-12)13(15)14-8-11-5-3-6-16-11/h7,9,11H,2-6,8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGQYNOGHRZJBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-5-methyl-N-{1-[4-(propan-2-yl)phenyl]propyl}-1,2-oxazole-4-carboxamide](/img/structure/B4429784.png)
![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-THIENYL)METHANONE](/img/structure/B4429795.png)
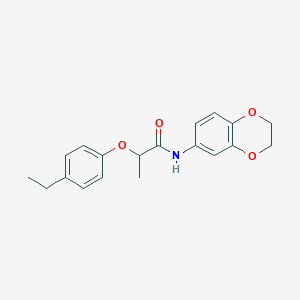
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4429806.png)
![2-chloro-4-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B4429813.png)
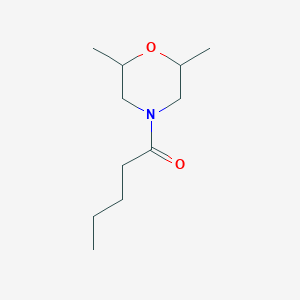
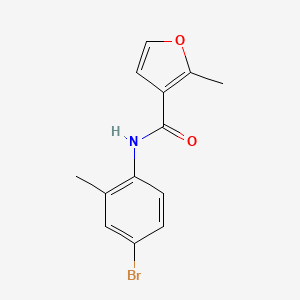
![N-[3-(CYCLOPROPYLCARBAMOYL)-4H5H6H-CYCLOPENTA[B]THIOPHEN-2-YL]PYRIDINE-4-CARBOXAMIDE](/img/structure/B4429842.png)
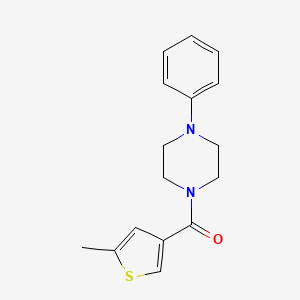
![ethyl 1-[(5,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-3-(3-phenylpropyl)-3-piperidinecarboxylate](/img/structure/B4429859.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4429875.png)
